molecular formula C22H12N4 B2594457 2,3-Diphenylquinoxaline-6,7-dicarbonitrile CAS No. 361980-89-4

2,3-Diphenylquinoxaline-6,7-dicarbonitrile

Cat. No. B2594457
CAS RN: 361980-89-4
M. Wt: 332.366
InChI Key: HJHAHWKSAJGSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diphenylquinoxaline-6,7-dicarbonitrile is a chemical compound with the molecular formula C22H12N4. It has a molecular weight of 332.36 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2,3-diphenylquinoxaline involves a condensation reaction of an aryl 1,2-diamine with a 1,2-dicarbonyl compound by heating in a solvent like rectified spirit . A series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives were synthesized in good yield by the Buchwald–Hartwig amination reaction .


Molecular Structure Analysis

The molecular structure of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile is based on its molecular formula C22H12N4 . For a more detailed analysis, spectroscopic methods and techniques like NMR, CNMR, HPLC, LC-MS can be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile include a molecular weight of 332.36 and a molecular formula of C22H12N4 . More detailed properties like melting point, boiling point, and density can be determined using appropriate experimental methods .

Scientific Research Applications

Pharmacology: Anticancer and Antitumor Applications

2,3-Diphenylquinoxaline derivatives have been identified as having significant potential in anticancer and antitumor therapies. The structure of these compounds allows for interaction with various biological targets, which can be exploited to develop new therapeutic agents. Research has shown that modifications on quinoxaline sulfonamide derivatives may give rise to advanced therapeutic agents against a wide variety of diseases .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives make them valuable in the fight against infectious diseases. They have been found to exhibit antibacterial, antifungal, and antiviral activities, which are crucial in the current global context to combat pathogens .

Neuropharmacological Effects

Quinoxaline compounds, including 2,3-Diphenylquinoxaline-6,7-dicarbonitrile, have shown promise in neuropharmacology. They can be used to modulate neurotransmitter systems and have potential applications in treating neurological disorders .

Diuretic Properties

Quinoxaline sulfonamide hybrids, related to 2,3-Diphenylquinoxaline-6,7-dicarbonitrile, have been reported to possess diuretic properties. This application is significant in the development of treatments for conditions that require the removal of excess body fluids .

Dye-Sensitized Solar Cells

In the field of renewable energy, 2,3-Diphenylquinoxaline derivatives have been utilized in the development of dye-sensitized solar cells. These compounds can act as electron-withdrawing π-spacers, improving the efficiency of solar cells .

Green Chemistry Synthesis

Quinoxaline derivatives are also important in green chemistry due to their synthetic routes that minimize environmental impact. The synthesis of 2,3-Diphenylquinoxaline-6,7-dicarbonitrile can be optimized to adhere to green chemistry principles, making the production process more sustainable .

Safety and Hazards

The safety data sheet for 2,3-Diphenylquinoxaline-6,7-dicarbonitrile indicates that it may cause skin and eye irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled and stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2,3-diphenylquinoxaline-6,7-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N4/c23-13-17-11-19-20(12-18(17)14-24)26-22(16-9-5-2-6-10-16)21(25-19)15-7-3-1-4-8-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHAHWKSAJGSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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